molecular formula C8H7BrN2 B2847857 2-Pyridinecarbonitrile, 4-bromo-6-ethyl- CAS No. 1242968-57-5

2-Pyridinecarbonitrile, 4-bromo-6-ethyl-

Cat. No. B2847857
M. Wt: 211.062
InChI Key: XKYAMWZZIVNHCO-UHFFFAOYSA-N
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Description

6-Bromo-2-pyridinecarbonitrile is a halogenated heterocycle . Its empirical formula is C6H3BrN2 and it has a molecular weight of 183.01 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-pyridinecarbonitrile consists of a pyridine ring with a bromine atom attached at the 6th position and a nitrile group at the 2nd position .


Physical And Chemical Properties Analysis

6-Bromo-2-pyridinecarbonitrile is a solid with a melting point of 100-104 °C . It has a molecular weight of 183.01 .

Scientific Research Applications

Application in Organic Chemistry Education

  • Specific Scientific Field: Organic Chemistry Education
  • Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. However, due to the lack of suitable brominating reagents, the application of this reaction in undergraduate organic chemistry experiments is limited .
  • Methods of Application or Experimental Procedures: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
  • Results or Outcomes: The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: The quaternary 2,4,6-triarylpyridinium derivatives have significant synthetic applications such as in nucleophilic reaction, C-alkylation of β-diketones, electrophilic amination, and azepine synthesis .
  • Methods of Application or Experimental Procedures: The synthesis of new derivatives of 2,4,6-triarylpyridinium involves various chemical reactions including nucleophilic reactions, C-alkylation of β-diketones, electrophilic amination, and azepine synthesis .
  • Results or Outcomes: The results of these reactions lead to the formation of new derivatives of 2,4,6-triarylpyridinium .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: The quaternary 2,4,6-triarylpyridinium derivatives have significant synthetic applications such as in nucleophilic reaction , C-alkylation of β-diketones , electrophilic amination , and azepine synthesis .
  • Methods of Application or Experimental Procedures: The synthesis of new derivatives of 2,4,6-triarylpyridinium involves various chemical reactions including nucleophilic reactions, C-alkylation of β-diketones, electrophilic amination, and azepine synthesis .
  • Results or Outcomes: The results of these reactions lead to the formation of new derivatives of 2,4,6-triarylpyridinium .

Safety And Hazards

6-Bromo-2-pyridinecarbonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-bromo-6-ethylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-2-7-3-6(9)4-8(5-10)11-7/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYAMWZZIVNHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinecarbonitrile, 4-bromo-6-ethyl-

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